molecular formula C6H2Cl3NO B1273096 5,6-dichloropyridine-3-carbonyl Chloride CAS No. 54127-29-6

5,6-dichloropyridine-3-carbonyl Chloride

Cat. No. B1273096
CAS RN: 54127-29-6
M. Wt: 210.4 g/mol
InChI Key: NZEAAWXZOUGYCH-UHFFFAOYSA-N
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Description

The compound 5,6-dichloropyridine-3-carbonyl chloride is a chlorinated pyridine derivative with potential applications in various chemical reactions and syntheses. While the provided papers do not directly discuss this compound, they do provide insights into similar chlorinated pyridine compounds and their behaviors, which can be extrapolated to understand the properties and reactivity of 5,6-dichloropyridine-3-carbonyl chloride.

Synthesis Analysis

The synthesis of chlorinated pyridine derivatives can be complex, involving multiple steps and specific conditions. For instance, the synthesis of α,α′-bis(arylimino)-2,3:5,6-bis(pentamethylene)pyridylcobalt chlorides was achieved through a one-pot template reaction involving a dioxo-pyridine precursor, anilines, and cobalt chloride in refluxing acetic acid . This method could potentially be adapted for the synthesis of 5,6-dichloropyridine-3-carbonyl chloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of chlorinated pyridine derivatives is often characterized by X-ray crystallography. For example, the structure of a related compound, Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate, was determined to have a monoclinic space group with specific cell parameters . The molecular structure of 5,6-dichloropyridine-3-carbonyl chloride would likely be elucidated using similar crystallographic techniques to determine its precise geometry and electronic configuration.

Chemical Reactions Analysis

Chlorinated pyridine derivatives can undergo various chemical reactions, often facilitated by their reactive chlorine atoms. For instance, the reaction between 2-chloropyridine-3-carbonyl chloride and 1-alkyl-2-aminobenzimidazoles led to the formation of a new heterocyclic ring system . This suggests that 5,6-dichloropyridine-3-carbonyl chloride could also participate in nucleophilic substitution reactions or act as an intermediate in the synthesis of complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated pyridine derivatives can be inferred from spectroscopic data and photolysis experiments. For example, the photolytic degradation of 3,5,6-trichloro-2-pyridinol, a related compound, was studied to understand its degradation mechanism and the efficiency of photocatalytic mineralization . Similarly, the physical properties of 5,6-dichloropyridine-3-carbonyl chloride, such as solubility, melting point, and stability, could be studied using spectroscopic methods and photolysis experiments to gain a comprehensive understanding of its behavior under various conditions.

Scientific Research Applications

  • “5,6-dichloropyridine-3-carbonyl Chloride” is a chemical compound with the CAS Number: 54127-29-6 .
  • It is typically stored at room temperature and has a molecular weight of 210.45 .
  • This compound is often used in the synthesis of various novel compounds. For instance, it has been utilized to synthesize 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid amide compounds.
  • Agricultural Industry
    • 2-Chloropyridine is used in the agricultural business to produce fungicides and insecticides .
  • Pharmaceutical Industry
    • It is also used to produce antihistamines and antiarrythmics for medicinal use .
  • Chemical Synthesis
    • When 2-chloropyridine is first created, it undergoes additional reactions to form 2, 6-dichloropyridine .
    • Alternatively, pyridine-N-oxides can be used to easily manufacture 2-chloropyridines in high yield .
    • When 2-hydroxypyridine was first synthesized, it was by chlorinating it with phosphoryl chloride, yielding 2-chloropyridine .
  • Agricultural Industry
    • 2-Chloropyridine is used in the agricultural business to produce fungicides and insecticides .
  • Pharmaceutical Industry
    • It is also used to produce antihistamines and antiarrythmics for medicinal use .
  • Chemical Synthesis
    • When 2-chloropyridine is first created, it undergoes additional reactions to form 2, 6-dichloropyridine .
    • Alternatively, pyridine-N-oxides can be used to easily manufacture 2-chloropyridines in high yield .
    • When 2-hydroxypyridine was first synthesized, it was by chlorinating it with phosphoryl chloride, yielding 2-chloropyridine .

Safety And Hazards

5,6-dichloropyridine-3-carbonyl Chloride is considered hazardous . It should be handled in a well-ventilated place, and suitable protective clothing should be worn to avoid contact with skin and eyes . It should also be kept away from sources of ignition .

properties

IUPAC Name

5,6-dichloropyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEAAWXZOUGYCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381954
Record name 5,6-dichloropyridine-3-carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dichloropyridine-3-carbonyl Chloride

CAS RN

54127-29-6
Record name 5,6-dichloropyridine-3-carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5,6-dichloronicotinic acid (5.2 g, 27 mmol) in thionyl chloride (50 mL) containing dimethylformamide (2 drops) was heated under reflux conditions for two hours; cooled and concentrated under reduced pressure to afford 5,6-dichloronicotinoyl chloride (5.6 g, 99%) as a yellow oil.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
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reactant
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0 (± 1) mol
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catalyst
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Synthesis routes and methods II

Procedure details

To a well stirred suspension of 5,6-dichloronicotinic acid 5 (600 g, 3.125 mole, Sigma-Aldrich) and DMF (20.0 mL) in dichloroethane (1.2 L) was added drop wise with stirring thionyl chloride (743.56 g, 6.25 mole). The reaction mixture was set up for heating with reflux, fitted with a gas trap filled with saturated aqueous sodium bicarbonate and heated at a temperature of 75° C. until the reaction mixture formed a clear solution, about 3 h. LC/MS of a sample quenched in methanol showed only the presence of the methyl ester. The reaction mixture was cooled to a temperature of about 25° C. and concentrated under reduced pressure to provide 5,6-dichloronicotinoyl chloride 6 as a thick paste.
Quantity
600 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
743.56 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 5,6-dichloro-nicotinic acid (7.0 g, 0.036 mol, Aldrich), (COCl)2 (50 mL, Aldrich) and DMF (2 drops) was stirred at room temperature for 4 h. The solution was evaporated in vacuo to give the title compound as an orange solid
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
50 mL
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reactant
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Quantity
0 (± 1) mol
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catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a well stirred suspension of 5,6-dichloronicotinic acid 11 (600 g, 3.125 mole) and N,N-dimethylformamide (20.0 mL) in dichloroethane (1.2 L) was added drop wise with stirring thionyl chloride (743.56 g, 6.25 mole). The reaction mixture was set up for heating with reflux, fitted with a gas trap filled with saturated aqueous sodium bicarbonate and heated at 75° C. until the reaction mixture formed a clear solution, about 3 h. LC/MS of a sample quenched in methanol showed only methyl ester. The reaction mixture was cooled to ambient and concentrated under reduced pressure to yield 5,6-dichloronicotinoyl chloride 12 as a thick paste.
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
743.56 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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